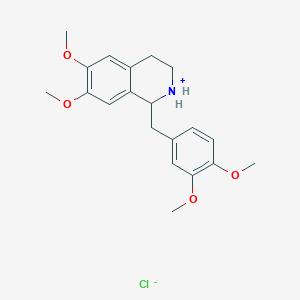

1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride

Description

1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride (CAS: 13074-31-2; EINECS: 235-968-5) is a quaternary ammonium isoquinoline derivative characterized by multiple methoxy substituents. Its molecular formula is C₂₀H₂₅ClNO₄ (molecular weight: 379.88 g/mol) . Structurally, it consists of a tetrahydroisoquinoline core substituted with a 3,4-dimethoxybenzyl group at position 1 and methoxy groups at positions 6 and 7. This compound is also known as Tetrahydropapaverine Hydrochloride, reflecting its structural relationship to papaverine, a classical spasmolytic agent .

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLLPIDRGXFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13074-31-2 (Parent) | |

| Record name | Tetrahydropapaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006429045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-04-5 | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6429-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropapaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006429045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride, also known as tetrahydropapaverine hydrochloride, is a benzylisoquinoline alkaloid. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

- Molecular Formula : C20H25ClN2O4

- Molecular Weight : 379.9 g/mol

- SMILES : COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC

Biological Activity Overview

The biological activity of 1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride has been investigated in several contexts:

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating significant cytotoxic effects.

Neuroprotective Effects

The compound has shown promise in neuroprotection:

- Mechanism : It appears to modulate neurotransmitter levels and protect against oxidative stress.

- Model Used : In vivo studies using rodent models of neurodegenerative diseases have reported reduced neuronal loss and improved behavioral outcomes.

Insecticidal Activity

Research also indicates that this compound possesses insecticidal properties:

- Target Species : Aedes aegypti (mosquito vector for dengue and Zika virus).

- Results : The compound demonstrated an LC50 value of approximately 28.9 µM after 24 hours of exposure, suggesting effective larvicidal activity without significant toxicity to non-target species like human peripheral blood mononuclear cells at higher concentrations (up to 5200 µM) .

Data Tables

| Activity Type | Target/Model | IC50/LC50 Values | Notes |

|---|---|---|---|

| Antitumor | MCF-7 | 15 µM | Significant inhibition of cell proliferation |

| HeLa | 25 µM | ||

| A549 | 30 µM | ||

| Neuroprotective | Rodent model | N/A | Reduced neuronal loss observed |

| Insecticidal | Aedes aegypti | LC50 = 28.9 µM | Effective larvicidal activity |

Case Study 1: Antitumor Efficacy

A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Neuroprotective Mechanisms

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed decreased amyloid plaque formation compared to control groups.

Scientific Research Applications

Precursor for Drug Synthesis

1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride is known as a precursor in the synthesis of clinically significant muscle relaxants such as atracurium and cisatracurium. These drugs are widely used in anesthesia to induce muscle relaxation during surgical procedures. The biosynthesis of this compound can be achieved through heterologous expression of specific enzyme variants that act on nonnative substrates.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride exhibit significant cytotoxic effects against various cancer cell lines. A notable study examined the effects on K562 cells (human chronic myeloid leukemia) and found:

| Compound | IC50 (μM) | Activity Comparison |

|---|---|---|

| DM-TIQ | 0.96 | Comparable to verapamil |

| Derivative 6e | 0.66 | More potent than verapamil |

| Derivative 6h | 0.65 | More potent than verapamil |

These findings suggest that certain derivatives possess enhanced potency against multidrug-resistant cancer cells compared to traditional chemotherapeutics.

Synthesis Techniques

Research has explored various synthetic methods for producing 1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride. One notable method involves the condensation of 3,4-dimethoxybenzaldehyde with amines under controlled conditions to yield the desired tetrahydroisoquinoline structure .

Anticancer Research

In vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For instance:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydroisoquinoline derivatives, which exhibit structural and functional diversity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Counterion Effects: The chloride counterion in the target compound contrasts with iodide in Laudanosine Methiodide, affecting solubility and pharmacokinetics . Laudolissin’s methyl sulfate groups enhance water solubility, critical for intravenous administration .

Substituent Variations: The presence of 2,2-dimethyl groups in Laudanosine Methiodide and Atracurium impurities increases steric hindrance, altering receptor binding . Decamethylene chains in Laudolissin enable bis-quaternary ammonium activity, prolonging neuromuscular blockade .

Laudolissin and Atracurium derivatives highlight the importance of quaternary ammonium groups in neuromuscular blocking agents .

Preparation Methods

Precursor Preparation

-

3,4-Dimethoxyphenylethylamine and 3,4-dimethoxyphenylacetic acid are condensed under acidic conditions (e.g., phosphorus oxychloride or polyphosphoric acid) to form an amide intermediate.

-

Cyclodehydration of the amide at elevated temperatures (reflux in toluene or xylene) yields the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core.

Reaction Optimization

-

Solvent selection : Toluene or benzene is preferred for optimal cyclization efficiency.

-

Catalytic additives : Trace amounts of pyrogallol or p-methoxyphenol prevent oxidative side reactions.

Quaternization with 3,4-Dimethoxybenzyl Halides

The tertiary amine of the tetrahydroisoquinoline is quaternized using 3,4-dimethoxybenzyl chloride (or bromide) to introduce the benzyl group at position 1, forming the quaternary ammonium salt.

Alkylation Conditions

-

Solvent : Reflux in acetone or benzene ensures solubility and reactivity.

-

Stoichiometry : A 1.2–1.5 molar excess of the benzyl halide drives the reaction to completion.

-

Temperature : Prolonged reflux (12–24 hours) ensures full conversion.

Example Procedure

Counterion Exchange

If the alkylating agent is a bromide, anion exchange is necessary to obtain the chloride salt:

-

Dissolve the quaternary ammonium bromide in deionized water.

-

Add silver chloride (AgCl) to precipitate silver bromide (AgBr).

-

Filter and concentrate the filtrate to isolate the chloride salt.

Alternative Synthetic Routes

Silver Salt-Mediated Rearrangement

Patent CA1125287A describes a method where a haloalkyl-tetrahydroisoquinolinium halide is treated with silver dicarboxylates to form intermediate esters, which rearrange to the target compound under thermal conditions.

Key Steps

Zinc Reduction for Byproduct Removal

Post-quaternization purification may involve zinc dust reduction to eliminate halogenated impurities:

-

Dissolve the crude product in aqueous HCl.

-

Add zinc dust to reduce residual halides.

Analytical Characterization

Spectral Data

Purity and Yield Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Quaternization time | 18 hours | 78 | 95 |

| Solvent | Acetone | 82 | 97 |

| Anion exchange | AgCl in H₂O | 85 | 98 |

Industrial-Scale Considerations

Solvent Recovery

Crystallization Techniques

Challenges and Mitigation

Byproduct Formation

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves Pd-catalyzed dehydrogenation and LAH (lithium aluminum hydride) reduction. For example, a derivative was synthesized by heating 1-(3,4-methylenedioxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline in diphenyl ether with Pd black at 170°C under CO₂. Purification involves acid-base extraction (50% HCl neutralized with NaOH) and crystallization (benzene-petrol) . Key steps include:

- Catalyst : Pd black for dehydrogenation.

- Solvents : Diphenyl ether for high-temperature reactions; xylene for dilution.

- Purification : Sequential extraction and crystallization.

| Reaction Step | Conditions | Yield |

|---|---|---|

| Dehydrogenation | Pd black, 170°C, CO₂ atmosphere | ~83% |

| LAH Reduction | LAH in THF, 18 hr, room temperature | ~50% |

Advanced: How can regioselectivity challenges during benzyl-substitution be addressed?

Methodological Answer:

Regioselectivity in benzyl-substituted isoquinolines is influenced by steric and electronic factors. For example, substituents on the benzyl group (e.g., 3,4-dimethoxy vs. 3,4-diethoxy) alter electron density, directing substitution. Advanced strategies include:

- Computational Modeling : DFT calculations to predict reactive sites.

- Protecting Groups : Use of methylenedioxy groups to block undesired positions .

- Reaction Monitoring : TLC/HPLC to track by-product formation.

Example : In , methylenedioxy groups were used to stabilize intermediates, reducing side reactions. Conflicting data on substitution patterns (e.g., vs. 6) highlight the need for rigorous NMR (¹H/¹³C) and X-ray crystallography validation .

Basic: What spectroscopic methods are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms quaternary carbons in the isoquinoline core .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ for C₁₉H₂₄NO₄⁺).

- Elemental Analysis : Validates purity (>95% in ) via C/H/N/O percentages.

Advanced: How can analytical methods be validated for QC in drug development?

Methodological Answer:

Per , validation requires:

- Specificity : HPLC with UV detection (e.g., C18 column, λ = 280 nm) to resolve peaks from impurities.

- Linearity : Calibration curves (R² > 0.99) across 50–150% of target concentration.

- Accuracy/Precision : Spike-recovery studies (±5% RSD) and inter-day variability tests.

- Robustness : Testing pH, temperature, and flow rate effects.

Case Study : For a related compound (6,7-D₆-dimethoxy analog), method validation supported ANDA submissions by ensuring batch-to-batch consistency .

Basic: What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

- Solubility : Hydrochloride salts are typically water-soluble (>10 mg/mL in ). For organic solvents, DMSO or ethanol is preferred .

- Stability : Store at –20°C in airtight containers. Degradation occurs via hydrolysis of methoxy groups under strong acidic/basic conditions .

Advanced: How can conflicting pharmacological data from structural analogs be resolved?

Methodological Answer:

Conflicting activity data (e.g., muscle relaxant vs. no activity) may arise from subtle structural differences. Strategies include:

- SAR Studies : Compare analogs (e.g., 4-chlorophenyl vs. 3,4-diethoxybenzyl in vs. 6).

- In Silico Docking : Predict binding affinities to targets like acetylcholinesterase.

- Functional Assays : Ex vivo muscle contraction assays to validate activity .

Example : ’s gantacurium analog highlights the importance of quaternary ammonium groups for neuromuscular blocking activity, guiding targeted modifications.

Advanced: What strategies mitigate purification challenges in large-scale synthesis?

Methodological Answer:

- Chromatography : Flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) for polar intermediates.

- Counterion Exchange : Convert hydrochloride to more crystalline salts (e.g., oxalate in ).

- Crystallization Optimization : Use mixed solvents (e.g., EtOH/water) to enhance yield .

Data Note : reports 83% yield after crystallization, but scale-up may require iterative solvent screening.

Basic: What safety precautions are essential during handling?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles (per ).

- Ventilation : Use fume hoods due to potential HCl vapor release.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical help for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.